An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Properties, Reactivity, and Synthetic Applications
An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Properties, Reactivity, and Synthetic Applications
This guide provides a comprehensive technical overview of Ethyl 3-bromo-5-nitrobenzoate, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical and physical properties, explore its reactivity, and provide detailed experimental protocols for its synthesis and key transformations. This document is designed to be a practical resource, offering field-proven insights and self-validating methodologies to empower your research and development endeavors.
Introduction: A Multifunctional Building Block
Ethyl 3-bromo-5-nitrobenzoate (CAS No: 690260-94-7) is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a bromine atom, and a nitro group.[1] This unique combination of functionalities, strategically positioned on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The interplay of the electron-withdrawing effects of the nitro and bromo groups, and the ester functionality, dictates its reactivity and unlocks a diverse range of synthetic possibilities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis.
Physical Properties
| Property | Value | Source |
| CAS Number | 690260-94-7 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥98% | [1] |
| Storage | Room Temperature |
Spectroscopic Characterization
While specific spectra for Ethyl 3-bromo-5-nitrobenzoate were not found, we can predict its characteristic spectral features based on the analysis of closely related compounds like ethyl 3-nitrobenzoate and 3-bromo-5-nitrobenzoic acid.[6][7][8]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromo, nitro, and ester substituents. The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) in the upfield region. For comparison, the aromatic protons of ethyl 3-nitrobenzoate appear at δ 8.87 (d), 8.54–8.25 (m), and 7.67 (t) ppm.[6]
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~164 ppm), the aromatic carbons (δ ~120-150 ppm), the methylene carbon of the ethyl group (δ ~62 ppm), and the methyl carbon of the ethyl group (δ ~14 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and the carbon attached to the nitro group will be significantly deshielded. The spectrum of ethyl 3-nitrobenzoate shows the carbonyl carbon at δ 164.42 ppm and the aromatic carbons in the range of δ 124.50-148.19 ppm.[6]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
Aromatic C=C stretches: ~1600, 1480 cm⁻¹
-
Asymmetric and symmetric NO₂ stretches: ~1530 and ~1350 cm⁻¹
-
C-O stretch (ester): ~1250-1300 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the nitro group (-NO₂), and carbon monoxide (-CO).
Synthesis of Ethyl 3-bromo-5-nitrobenzoate
The most common and efficient method for the preparation of Ethyl 3-bromo-5-nitrobenzoate is through the esterification of 3-bromo-5-nitrobenzoic acid.
Reaction Scheme
Caption: Synthesis of Ethyl 3-bromo-5-nitrobenzoate.
Detailed Experimental Protocol[10][11]
Materials:
-
3-bromo-5-nitrobenzoic acid (1.0 eq)
-
Anhydrous ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (e.g., 25 g, 101.6 mmol) and anhydrous ethanol (200 mL).
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add thionyl chloride (15 mL) dropwise to the stirred mixture.
-
After the addition is complete, warm the reaction mixture to 80°C and continue stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 50 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10) as the eluent.
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain Ethyl 3-bromo-5-nitrobenzoate as a white solid (typical yield: ~99%).
Self-Validation: The purity of the synthesized compound should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS) as described in the previous section.
Chemical Reactivity and Synthetic Transformations
The reactivity of Ethyl 3-bromo-5-nitrobenzoate is governed by its three functional groups. The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Caption: Key reactive sites of Ethyl 3-bromo-5-nitrobenzoate.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial transformation, yielding Ethyl 3-amino-5-bromobenzoate, another valuable synthetic intermediate. This reaction must be performed under conditions that do not affect the ester or the bromo substituent.
Recommended Protocol: Catalytic Hydrogenation
Materials:
-
Ethyl 3-bromo-5-nitrobenzoate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Ethyl 3-bromo-5-nitrobenzoate in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir the mixture at room temperature.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-amino-5-bromobenzoate, which can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAAr)
The bromine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group, although meta to the bromine, facilitates this reaction to some extent.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
4.3.1. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of arylamines from aryl halides.[3][10]
General Protocol:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄) in a dry Schlenk tube.[11]
-
Add Ethyl 3-bromo-5-nitrobenzoate and the desired amine.
-
Add a degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by dilution with an organic solvent, filtration through Celite® to remove the catalyst, and purification by column chromatography.[11]
4.3.2. Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[12][13]
General Protocol:
-
To a flask, add Ethyl 3-bromo-5-nitrobenzoate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[14]
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.
-
Degas the mixture and heat under an inert atmosphere with stirring (typically 60-100°C) until the reaction is complete.
-
After cooling, the reaction is worked up by extraction with an organic solvent, washing with brine, drying, and purification by column chromatography.[1]
Applications in Drug Discovery and Development
Ethyl 3-bromo-5-nitrobenzoate and its precursor, 3-bromo-5-nitrobenzoic acid, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] For instance, related structures are utilized in the synthesis of Lenalidomide, a drug used to treat multiple myeloma.[4][15][16][17] The synthesis of Lenalidomide involves the reaction of a derivative of 3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[16] This highlights the importance of the functionalities present in Ethyl 3-bromo-5-nitrobenzoate for the construction of complex, biologically active molecules.
Safety and Handling
Ethyl 3-bromo-5-nitrobenzoate should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of an ester, a bromo group, and a nitro group allows for a wide range of selective transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
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